molecular formula C18H16O6 B1199450 4'-Hydroxy-5,6,7-trimethoxyflavone CAS No. 6938-18-7

4'-Hydroxy-5,6,7-trimethoxyflavone

Cat. No.: B1199450
CAS No.: 6938-18-7
M. Wt: 328.3 g/mol
InChI Key: PJRWXHDCKWSIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Hydroxy-5,6,7-trimethoxyflavone is a chemical compound with the molecular formula C18H16O6 . It is also known by other names such as 2-(4-Hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one .


Synthesis Analysis

The synthesis of 4’-Hydroxy-5,6,7-trimethoxyflavone has been reported in the literature . The structure of the compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-5,6,7-trimethoxyflavone consists of a benzopyran-4-one ring attached to a 4-hydroxyphenyl group . The benzopyran-4-one ring is further substituted with methoxy groups at positions 5, 6, and 7 .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Hydroxy-5,6,7-trimethoxyflavone are not mentioned in the search results, flavones such as this are known to undergo a variety of reactions. For instance, they can be demethylated, yielding hydroxyflavones .


Physical and Chemical Properties Analysis

4’-Hydroxy-5,6,7-trimethoxyflavone has an average mass of 328.316 Da and a monoisotopic mass of 328.094696 Da .

Properties

CAS No.

6938-18-7

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-15-9-14-16(18(23-3)17(15)22-2)12(20)8-13(24-14)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3

InChI Key

PJRWXHDCKWSIRU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)OC

6938-18-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1e 4′-benzyloxy-5,6,7-trimethoxyflavone, (120 mg, 0.29 mmol) and a catalytic amount of palladium on charcoal (10%) in ethanol (15 mL) was hydrogenated at atmospheric pressure for 4 h. The catalyst was filtered off and the solvent was stripped off to produce the title compound 1h (89 mg, 95%) as slight yellow crystals. Without purification, the purity of this compound is higher than 95%. 1H NMR (DMSO, 200 M Hz), δ 7.88 (d, J=8.6 Hz, 2H), 7.16 (s, 1H), 6.90 (d, J=8.6 Hz, 2H), 6.60 (s, 1H), 3.93 (s 3H), 3.93 (s, 3H), 3.78 (s, 3H), 3.75 (s, 3H).
[Compound]
Name
1e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-benzyloxy-5,6,7-trimethoxyflavone
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxy-5,6,7-trimethoxyflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4'-Hydroxy-5,6,7-trimethoxyflavone
Reactant of Route 3
Reactant of Route 3
4'-Hydroxy-5,6,7-trimethoxyflavone
Reactant of Route 4
4'-Hydroxy-5,6,7-trimethoxyflavone
Reactant of Route 5
Reactant of Route 5
4'-Hydroxy-5,6,7-trimethoxyflavone
Reactant of Route 6
4'-Hydroxy-5,6,7-trimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.